4-(Trifluoromethoxy)benzonitrile

Description

The exact mass of the compound 4-(Trifluoromethoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

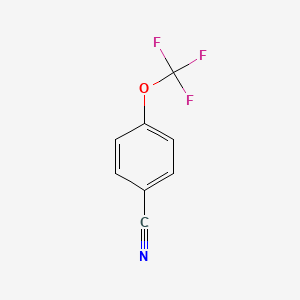

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHIXOMWXCHJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073163 | |

| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-25-2 | |

| Record name | 4-(Trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: The Strategic Importance of the Trifluoromethoxy Group in Synthesis

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2): Properties, Synthesis, and Applications in Modern Chemistry

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic and steric characteristics. Unlike its analogue, the trifluoromethyl (-CF3) group, the -OCF3 group acts as a weak electron-withdrawing group via induction but also a weak electron-donating group through resonance, creating a nuanced electronic profile. It is highly lipophilic and exceptionally stable to metabolic degradation, making it a "super-stable" ether. These features are highly desirable for enhancing the pharmacokinetic profiles of drug candidates, improving their membrane permeability, and increasing their in-vivo half-life.[1] 4-(Trifluoromethoxy)benzonitrile serves as a critical and versatile building block, providing a direct and efficient route to introduce this powerful functional group into a wide array of molecular scaffolds.[1][2] This guide offers a comprehensive technical overview for researchers and development scientists on its properties, synthesis, and strategic deployment.

Section 2: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in experimental design. 4-(Trifluoromethoxy)benzonitrile is a colorless to light yellow liquid under standard conditions, a physical state that lends itself well to handling and dosage in various reaction setups.[1][3]

Molecular Structure

Caption: Molecular structure of 4-(Trifluoromethoxy)benzonitrile.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 332-25-2 | [1][4][5] |

| Molecular Formula | C₈H₄F₃NO | [1][4][5] |

| Molecular Weight | 187.12 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 192-193 °C (lit.) | [1][3][6] |

| Density | 1.285 - 1.31 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.450 - 1.452 (lit.) | [1][3][4] |

| Purity | ≥ 98% (GC) | [1][2][4] |

Spectroscopic Profile

The structural features of 4-(Trifluoromethoxy)benzonitrile give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system) expected in the range of δ 7.3-7.8 ppm. |

| ¹³C NMR | Aromatic & Functional Carbons | -CN carbon (δ ~118 ppm), C-CN (δ ~108-112 ppm), C-O (δ ~150-155 ppm, with q, J≈2-4 Hz), -OCF₃ (q, J≈257 Hz), aromatic CH carbons (δ ~120-135 ppm). |

| ¹⁹F NMR | Trifluoromethoxy Group | A sharp singlet is expected around δ -58 to -60 ppm (relative to CFCl₃). |

| FT-IR | Key Functional Groups | Strong C≡N stretch (~2230 cm⁻¹), strong C-F stretches (~1200-1280 cm⁻¹), C-O-C stretch (~1160-1210 cm⁻¹).[5] |

| Mass Spec (GC-MS) | Molecular Ion Peak | [M]⁺ at m/z = 187.[5] |

Section 3: Synthesis Protocol and Chemical Reactivity

Field-Proven Synthetic Protocol

A reliable and scalable synthesis is critical for the utility of any chemical intermediate. One established method involves the direct catalytic aerobic oxidation of 4-(trifluoromethoxy)benzyl alcohol.[3] This protocol is advantageous as it utilizes readily available starting materials and proceeds under relatively mild conditions.

Protocol: Copper-Catalyzed Aerobic Oxidation for 4-(Trifluoromethoxy)benzonitrile Synthesis[3]

-

Catalyst Preparation: To a 25 mL Schlenk tube equipped with a magnetic stirrer, sequentially add CuCl (0.05 mmol, 5 mol%), DABCO (0.10 mmol, 10 mol%), and 4-HO-TEMPO (0.05 mmol, 5 mol%). The choice of a copper(I) source is critical for initiating the catalytic cycle, while DABCO serves as a base and ligand, and TEMPO acts as a co-catalyst in the aerobic oxidation.

-

Reaction Setup: Add a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in acetonitrile (2 mL). Subsequently, add aqueous ammonia (25-28%, 3 mmol, 3.0 equiv). The system is sealed under an oxygen or air balloon. Ammonia serves as the nitrogen source for the nitrile group.

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature for 24 hours. The causality behind this extended reaction time is to ensure complete conversion of the starting alcohol.

-

Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The use of ethyl acetate ensures efficient extraction of the organic product from the aqueous phase containing the catalyst and inorganic salts.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 4-(trifluoromethoxy)benzonitrile.

Caption: Synthetic workflow for 4-(Trifluoromethoxy)benzonitrile.

Reactivity and Synthetic Potential

The true value of 4-(Trifluoromethoxy)benzonitrile lies in the reactivity of its two key functional groups:

-

The Nitrile Group: This is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding 4-(trifluoromethoxy)benzoic acid , a valuable building block in its own right. Alternatively, it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to form 4-(trifluoromethoxy)benzylamine .

-

The Aromatic Ring: The trifluoromethoxy group is a moderately deactivating, ortho-, para-director for electrophilic aromatic substitution. However, since the para position is blocked by the nitrile, substitution would be directed to the positions ortho to the -OCF3 group (meta to the nitrile). This predictable reactivity allows for further functionalization of the aromatic core.

Section 4: Strategic Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its utility is demonstrated in its application across pharmaceuticals, agrochemicals, and materials science.[1][2]

-

Pharmaceutical Development: The primary application is in the synthesis of active pharmaceutical ingredients (APIs).[1] The trifluoromethoxy group it installs can significantly enhance a drug's metabolic stability and lipophilicity, crucial parameters for oral bioavailability and efficacy.[1][2] It is a known intermediate in the synthesis of certain pharmaceuticals, including the antidepressant fluvoxamine.[3] Its use is particularly noted in the development of drugs targeting neurological disorders.[1]

-

Agrochemicals: In a similar vein to pharmaceuticals, the compound is used to create next-generation pesticides and herbicides. The -OCF3 group can enhance the stability and bioavailability of these agents, leading to improved efficacy and potentially lower required dosages.[1]

-

Material Science: The inherent thermal stability and chemical resistance of the trifluoromethoxy group make it a valuable addition to advanced polymers and coatings.[1][2] Incorporating this moiety can enhance the durability and resistance of materials to environmental and chemical degradation.[2]

Caption: Application pathways for 4-(Trifluoromethoxy)benzonitrile.

Section 5: Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as toxic and an irritant.

Hazard Summary

| Hazard Class | GHS Statement | Source |

| Acute Toxicity | H302: Harmful if swallowed. | [5] |

| Acute Toxicity | H312: Harmful in contact with skin. | [5] |

| Acute Toxicity | H332: Harmful if inhaled. | [5] |

| Skin Irritation | H315: Causes skin irritation. | [5] |

| Eye Irritation | H319: Causes serious eye irritation. | [5] |

| Transport | UN 3276, Hazard Class 6.1, Packing Group III | [4][6] |

Handling and Storage Protocol

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. The compound is noted as being air sensitive, suggesting that prolonged exposure to the atmosphere should be minimized.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]

Section 6: Conclusion

4-(Trifluoromethoxy)benzonitrile is more than a simple chemical; it is a strategic enabler for innovation in the life sciences and material sciences. Its unique combination of a versatile nitrile handle and the pharmacokinetically advantageous trifluoromethoxy group makes it an indispensable tool for the modern chemist. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and effectively leverage this compound to construct novel molecules with enhanced performance characteristics.

References

physical and chemical properties of 4-(Trifluoromethoxy)benzonitrile

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzonitrile is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of complex molecules. Its unique chemical structure, featuring both a nitrile group and a trifluoromethoxy group on a benzene ring, imparts desirable physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, ultimately improving their pharmacokinetic and pharmacodynamic profiles.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of 4-(Trifluoromethoxy)benzonitrile.

Core Properties and Data

The distinct properties of 4-(Trifluoromethoxy)benzonitrile make it a valuable intermediate. The electron-withdrawing nature of the trifluoromethoxy group and the versatile reactivity of the nitrile functionality allow for a wide range of chemical transformations.

Physical and Chemical Properties

Quantitative data for 4-(Trifluoromethoxy)benzonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃NO | [1][3] |

| Molecular Weight | 187.12 g/mol | [1][3] |

| CAS Number | 332-25-2 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 1.31 g/mL[1][4] or 1.285 g/mL at 25°C[5][6] | [1][4][5][6] |

| Boiling Point | 193 °C[1][4] or 192-193 °C[5][6] | [1][4][5][6] |

| Refractive Index | n20/D 1.45[1][4] or 1.452[5][7] | [1][4][5][7] |

| Flash Point | 181 °F (82.8 °C) | [5][7] |

| Vapor Pressure | 0.624 mmHg at 25°C | [5] |

| Purity | ≥ 98% (GC) | [1][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-(Trifluoromethoxy)benzonitrile.

-

Infrared (IR) Spectra: Techniques such as Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectroscopy have been used for its characterization.[3]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of 4-(Trifluoromethoxy)benzonitrile in a research setting.

Synthesis Protocol

A documented synthesis method involves the aerobic oxidative cyanation of 4-(trifluoromethoxy)benzyl alcohol.[6]

Materials:

-

4-(trifluoromethoxy)benzyl alcohol (1 mmol)

-

Ammonia (25-28%, 3 mmol)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.10 mmol, 10 mol%)

-

4-Hydroxy-TEMPO (0.05 mmol, 5 mol%)

-

Acetonitrile (2 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stirrer, sequentially add CuCl (0.05 mmol), DABCO (0.10 mmol), and 4-HO-TEMPO (0.05 mmol).[6]

-

Subsequently, add a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) and ammonia (3 mmol) in acetonitrile (2 mL).[6]

-

Stir the reaction mixture at room temperature for 24 hours under balloon protection.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.[6]

-

Combine the organic layers and dry with anhydrous magnesium sulfate.[6]

-

Concentrate the solution under reduced pressure.[6]

-

Purify the crude product by column chromatography to yield 4-(Trifluoromethoxy)benzonitrile.[6]

Caption: A flowchart of the synthesis process.

Applications in Drug Development and Research

4-(Trifluoromethoxy)benzonitrile is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][4] The incorporation of the trifluoromethoxy group can significantly enhance the biological efficacy and stability of molecules.[1][2]

-

Pharmaceutical Development: It is a key intermediate in synthesizing various pharmaceuticals. The trifluoromethoxy group is known to improve the pharmacokinetic profiles of drug candidates.[1][2] This moiety is particularly useful in developing drugs for neurological disorders.[1] Benzonitrile derivatives, in general, are explored for a wide range of therapeutic areas, including oncology and virology, due to their ability to interact with various biological targets.[8]

-

Agrochemicals: The compound is used in formulating pesticides and herbicides, where the trifluoromethoxy group can enhance efficacy by improving stability and bioavailability.[1]

-

Materials Science: It is also utilized in the development of advanced polymers and coatings, modifying material properties to enhance durability and resistance to environmental factors.[1]

The utility of the -OCF₃ group in drug design stems from its unique electronic properties and metabolic stability.

Caption: Impact of the trifluoromethoxy group.

Safety and Handling

Proper handling of 4-(Trifluoromethoxy)benzonitrile is crucial due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[3][5]

-

Skin Irritation: Causes skin irritation (Category 2).[3]

-

Eye Irritation: Causes serious eye irritation (Category 2).[3]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place with the container tightly closed. Keep under an inert atmosphere at room temperature.[5][7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move the victim to fresh air.[9] If on skin, wash with plenty of soap and water.[9] If swallowed, call a poison center or doctor.[9]

Caption: Key hazards and recommended precautions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 67621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 4-(Trifluoromethoxy)benzonitrile | 332-25-2 [chemicalbook.com]

- 7. 4-(Trifluoromethoxy)benzonitrile CAS#: 332-25-2 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Chemical and Industrial Significance

An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethoxy)benzonitrile

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 4-(trifluoromethoxy)benzonitrile, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details an integrated, multi-technique spectroscopic approach. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of analysis to ensure the unambiguous confirmation of the molecular structure, adhering to the highest standards of scientific integrity.

4-(Trifluoromethoxy)benzonitrile is a valued intermediate compound, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique properties imparted by its two key functional groups. The trifluoromethoxy group (-OCF3) is highly lipophilic and metabolically stable, which can significantly improve the pharmacokinetic profiles of drug candidates.[1] The nitrile group (-CN) is a versatile synthetic handle, readily convertible to other functionalities, making the molecule an ideal scaffold for developing novel compounds.[1]

Given its role as a foundational precursor, the absolute and unambiguous confirmation of its structure is a non-negotiable prerequisite for any synthetic campaign. This guide outlines a logical and robust workflow to achieve that certainty.

Foundational Physicochemical Characterization

Before proceeding to complex spectroscopic analysis, it is crucial to verify the basic physical properties of the sample. This initial step helps confirm the identity and purity of the bulk material and informs the selection of appropriate solvents and conditions for subsequent, more detailed experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [1][3] |

| Molecular Weight | 187.12 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 193 °C | [1][2] |

| Density | ~1.31 g/cm³ | [1][2] |

The Spectroscopic Gauntlet: A Multi-Technique Elucidation Workflow

No single analytical method provides complete structural information. A definitive elucidation relies on the convergence of data from multiple, orthogonal techniques.[4][5] Each method probes a different aspect of the molecule's architecture, and together, they create a self-validating web of evidence.

Logical Workflow for Structure Elucidation

References

A Technical Guide to the Synthesis of 4-(Trifluoromethoxy)benzonitrile from p-Cyanophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug discovery, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethoxy)benzonitrile is a key building block for synthesizing a range of pharmaceutical agents and advanced materials. This guide provides an in-depth examination of a robust and widely adopted synthetic route to this compound, starting from the readily available p-cyanophenol. It details the mechanistic principles, a step-by-step experimental protocol, characterization data, and essential safety considerations. The methodologies described are grounded in established chemical literature, offering a reliable framework for laboratory-scale synthesis.

Introduction: The Significance of the Trifluoromethoxy Moiety

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy group, in particular, offers a unique combination of electronic and steric properties. Unlike its analogue, the methoxy group, the -OCF₃ group is strongly electron-withdrawing and significantly more lipophilic. These characteristics can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved drug efficacy and longevity. 4-(Trifluoromethoxy)benzonitrile serves as a versatile intermediate, with the nitrile group amenable to various transformations into amines, carboxylic acids, or tetrazoles, making it a valuable starting point for diverse molecular scaffolds.

Synthetic Strategy and Mechanistic Overview

The direct O-trifluoromethylation of phenols presents a significant chemical challenge due to the hard nature of the oxygen atom.[3] However, several effective methods have been developed to overcome this hurdle. The most common strategies involve either electrophilic or nucleophilic trifluoromethylating agents.

Electrophilic Trifluoromethylation Approach

Electrophilic trifluoromethylation reagents, such as S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto's reagents)[4][5][6] or hypervalent iodine compounds (e.g., Togni's reagents)[7][8], are powerful tools for this transformation. The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic "CF₃⁺" source.

While effective, these reagents can be expensive, and the reactions sometimes require harsh conditions or produce significant waste.[6] For instance, early methods with Umemoto's oxonium reagents required cryogenic temperatures of -90 to -100 °C.[7][8]

Oxidative Trifluoromethylation with a Nucleophilic CF₃ Source

A more contemporary and practical approach involves the use of a stable, nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[9][10] This method proceeds via an oxidative cross-coupling mechanism, typically mediated by a silver salt in the presence of an oxidant.[7][8][11]

The reaction is initiated by an activator (often a fluoride source) that generates a transient trifluoromethyl anion ("CF₃⁻"). This species is then involved in an oxidative cycle, often with a silver(I) salt, to generate a reactive trifluoromethylating species that reacts with the phenol. This protocol is often favored for its milder conditions and the commercial availability of the reagents.[7]

The workflow for this guide will focus on the oxidative trifluoromethylation of p-cyanophenol using the Ruppert-Prakash reagent, a method noted for its reliability and applicability to electron-poor phenols.[7]

Detailed Synthetic Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of 4-(Trifluoromethoxy)benzonitrile.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier Notes |

| p-Cyanophenol | C₇H₅NO | 119.12 | 1.19 g (10 mmol) | >98% | Starting material |

| Ruppert-Prakash Reagent | C₄H₉F₃Si | 142.20 | 4.26 g (30 mmol) | >97% | Trifluoromethyl source[12] |

| Silver(I) Nitrate | AgNO₃ | 169.87 | 3.40 g (20 mmol) | >99% | Mediator/Catalyst |

| Selectfluor® II | C₇H₁₄B₂Cl₂F₈N₂ | 422.72 | 7.08 g (20 mmol) | >95% | Oxidant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous | Solvent |

| Saturated NaHCO₃ | - | - | 50 mL | - | Aqueous workup |

| Brine | - | - | 50 mL | - | Aqueous workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Temperature-controlled oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (silica gel)

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-(Trifluoromethoxy)benzonitrile.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-cyanophenol (1.19 g, 10 mmol), silver(I) nitrate (3.40 g, 20 mmol), and Selectfluor® II (7.08 g, 20 mmol).

-

Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 10 minutes.

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) via syringe.

-

Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. Slowly add the Ruppert-Prakash reagent (TMSCF₃, 4.26 g, 30 mmol) dropwise over 15 minutes. Causality Note: Slow addition at low temperature is crucial to control the initial exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-(Trifluoromethoxy)benzonitrile.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | Colorless to light yellow solid or oil |

| Molecular Weight | 171.12 g/mol [13][14] |

| Melting Point | 39-41 °C[13] |

| Boiling Point | 80-81 °C at 20 mmHg[13] |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 2H), δ ~7.3 (d, 2H) |

| ¹⁹F NMR (CDCl₃) | δ ~-58 ppm (s) |

| ¹³C NMR (CDCl₃) | δ ~134, 128, 122, 118, 117 (Ar-C, C≡N), δ ~120 (q, J ≈ 258 Hz, -OCF₃) |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1250, 1210, 1160 (C-F stretches) |

Reaction Mechanism Visualization

The proposed mechanism for the silver-mediated oxidative trifluoromethylation is complex. A simplified representation is shown below.

Caption: Simplified mechanism for Ag-mediated O-trifluoromethylation.

Safety and Handling

Hazard Assessment:

-

Ruppert-Prakash Reagent (TMSCF₃): Highly flammable liquid and vapor.[12][15] Handle under an inert atmosphere. It is sensitive to moisture.

-

Selectfluor® II: A strong oxidizing agent. Avoid contact with combustible materials.

-

Silver Nitrate: Causes severe skin burns and eye damage. It is also an oxidizer.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer.[15] All operations should be performed in a well-ventilated fume hood.

-

4-(Trifluoromethyl)benzonitrile (Product): Toxic if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

-

Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

Waste Disposal:

-

All chemical waste must be collected in properly labeled hazardous waste containers. Do not mix incompatible waste streams. Follow institutional and local regulations for disposal.[16]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time. Check reagent purity and ensure anhydrous conditions. |

| Moisture contamination. | Use freshly dried solvents and glassware. Maintain a positive pressure of inert gas. | |

| Formation of Side Products | Reaction temperature too high. | Maintain temperature control, especially during the initial addition of TMSCF₃. |

| Incorrect stoichiometry. | Carefully measure all reagents. A large excess of TMSCF₃ can sometimes lead to byproducts.[8] | |

| Difficult Purification | Co-elution of impurities. | Adjust the solvent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid. |

Conclusion

The synthesis of 4-(Trifluoromethoxy)benzonitrile from p-cyanophenol via oxidative trifluoromethylation is a reliable and scalable method for accessing this valuable chemical intermediate. By leveraging the Ruppert-Prakash reagent in a silver-mediated cycle, this protocol offers a practical route that avoids some of the harsher conditions associated with older electrophilic trifluoromethylation methods. Careful attention to anhydrous conditions, temperature control, and safety protocols is paramount for achieving high yields and ensuring a safe laboratory operation. This guide provides the necessary technical details and theoretical background to empower researchers in the fields of drug discovery and materials science to successfully implement this important transformation.

References

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. (2021-12-10). [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC, NIH. (2015-11-16). [Link]

-

Mechanism for O‐trifluoromethylation of phenol. ResearchGate. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. (2010-06-16). [Link]

-

O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. [Link]

-

Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. ACS Publications. [Link]

-

Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]

-

Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry. (2022-03-15). [Link]

-

Reagent of the month – November - Langlois reagent. SigutLabs. (2022-11-30). [Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. [Link]

-

Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]

-

Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Wiley Online Library. (2016-07-21). [Link]

-

Sodium trifluoromethanesulfinate. Wikipedia. [Link]

-

Trifluoromethyltrimethylsilane. Wikipedia. [Link]

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC, NIH. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH. [Link]

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC, NIH. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]

-

Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF. ResearchGate. [Link]

-

Benzonitrile, 4-(trifluoromethyl)-. PubChem. [Link]

Sources

- 1. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Umemoto Reagent I - Enamine [enamine.net]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-(Trifluoromethyl)benzonitrile 99 455-18-5 [sigmaaldrich.com]

- 14. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Data for 4-(Trifluoromethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Trifluoromethoxy)benzonitrile, a compound of significant interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-(Trifluoromethoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-(Trifluoromethoxy)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | Doublet (d) | 8.8 | 2H, Ar-H (ortho to -CN) |

| 7.35 | Doublet (d) | 8.1 | 2H, Ar-H (ortho to -OCF₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Data for 4-(Trifluoromethoxy)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 154.3 | Ar-C (para to -CN) |

| 134.1 | Ar-C (ortho to -CN) |

| 121.3 | Ar-C (ortho to -OCF₃) |

| 120.4 (q, J ≈ 259 Hz) | -OCF₃ |

| 118.1 | -CN |

| 108.8 | Ar-C (ipso to -CN) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-(Trifluoromethoxy)benzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2235 | Strong | C≡N stretch |

| 1605 | Medium | C=C aromatic ring stretch |

| 1508 | Strong | C=C aromatic ring stretch |

| 1260 - 1160 | Very Strong | C-F stretch (of -OCF₃) |

| 1220 | Strong | Ar-O stretch |

| 845 | Strong | C-H out-of-plane bend (para-disubstituted) |

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Data for 4-(Trifluoromethoxy)benzonitrile

| m/z | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M - F]⁺ |

| 118 | Moderate | [M - OCF₃]⁺ |

| 102 | High | [C₇H₄N]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(Trifluoromethoxy)benzonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectrometer to a standard ¹H single-pulse experiment.

-

Acquire the spectrum with an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectrometer to a standard proton-decoupled ¹³C experiment.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption line shapes.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or the solvent peak itself (CDCl₃ at 77.16 ppm for ¹³C).[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4-(Trifluoromethoxy)benzonitrile.

Methodology (Neat Liquid Sample):

-

Sample Preparation:

-

Place one to two drops of the neat liquid 4-(Trifluoromethoxy)benzonitrile onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[3]

-

Ensure no air bubbles are trapped in the liquid film.

-

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-(Trifluoromethoxy)benzonitrile.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 4-(Trifluoromethoxy)benzonitrile (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

-

Instrument Setup:

-

Set up the GC with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms).

-

Set the oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Set the mass spectrometer to scan a mass range of m/z 40-400.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the mass spectrometer will generate a mass spectrum for the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-(Trifluoromethoxy)benzonitrile in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.[4]

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and structural information.

References

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethoxy)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Trifluoromethoxy)benzonitrile, a versatile intermediate in the pharmaceutical and agrochemical industries. While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information, outlines detailed experimental protocols for solubility determination, and presents relevant workflows and molecular property relationships.

Introduction to 4-(Trifluoromethoxy)benzonitrile

4-(Trifluoromethoxy)benzonitrile (CAS No. 332-25-2) is a fluorinated aromatic nitrile with a molecular formula of C₈H₄F₃NO. The presence of the trifluoromethoxy group (-OCF₃) significantly influences its physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel drug candidates. The trifluoromethoxy group is known to enhance the solubility of compounds in organic solvents, a critical factor in reaction kinetics, purification, and formulation.

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L) for 4-(Trifluoromethoxy)benzonitrile in a range of common organic solvents. However, based on the general principle of "like dissolves like" and the known effects of the trifluoromethoxy group, a qualitative solubility profile can be inferred.

Table 1: Quantitative and Qualitative Solubility of 4-(Trifluoromethoxy)benzonitrile in Organic Solvents

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Alcohol | Polar Protic | Soluble | Data not available |

| Ethanol | Alcohol | Polar Protic | Soluble | Data not available |

| Isopropanol | Alcohol | Polar Protic | Soluble | Data not available |

| Acetone | Ketone | Polar Aprotic | Soluble | Data not available |

| Acetonitrile | Nitrile | Polar Aprotic | Soluble | Data not available |

| Dichloromethane | Halogenated | Polar Aprotic | Soluble | Data not available |

| Chloroform | Halogenated | Polar Aprotic | Soluble | Data not available |

| Ethyl Acetate | Ester | Moderately Polar | Soluble | Data not available |

| Toluene | Aromatic | Nonpolar | Sparingly Soluble to Soluble | Data not available |

| Hexane | Aliphatic | Nonpolar | Sparingly Soluble | Data not available |

| Water | - | Highly Polar | Insoluble | Data not available |

Note: The qualitative solubility is an estimation based on the chemical structure and general solubility principles. Experimental verification is required for precise measurements.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for three common methods used to determine the solubility of organic compounds in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

-

Sample Preparation: Add an excess amount of 4-(Trifluoromethoxy)benzonitrile to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Aliquot Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE).

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container (e.g., a glass petri dish or evaporating basin).

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to prevent any loss of the compound. Dry the residue to a constant weight.

-

Quantification: Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved 4-(Trifluoromethoxy)benzonitrile.

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of 4-(Trifluoromethoxy)benzonitrile of known concentrations in the chosen solvent. Inject these standards into an HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the mobile phase or the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system using the same method as for the standards.

-

Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4-(Trifluoromethoxy)benzonitrile in the chosen solvent and scan it using a UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Dilution: Dilute a known volume of the clear supernatant with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: Calculate the solubility by multiplying the concentration by the dilution factor.

Visualizations

Experimental Workflow: Solubility Determination

Caption: General workflow for determining the solubility of a compound.

Logical Relationship: Influence of the Trifluoromethoxy Group

Caption: Influence of the -OCF3 group on compound properties.

Experimental Workflow: Plausible Synthesis Route

Caption: Plausible synthesis of 4-(Trifluoromethoxy)benzonitrile.

Conclusion

While specific quantitative solubility data for 4-(Trifluoromethoxy)benzonitrile remains to be systematically published, its structural features strongly suggest good solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust framework for determining precise solubility values tailored to their specific needs. Understanding the solubility of this key intermediate is paramount for optimizing synthetic routes, developing effective purification strategies, and formulating novel therapeutic agents. The continued investigation into the physicochemical properties of such fluorinated building blocks will undoubtedly accelerate innovation in medicinal chemistry and materials science.

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document details commercially available sources, purity levels, and pricing, alongside an examination of its chemical properties and a hypothetical workflow for its synthesis.

Commercial Suppliers and Product Specifications

4-(Trifluoromethoxy)benzonitrile, identified by CAS Number 332-25-2, is readily available from several commercial chemical suppliers.[1][2][3] The compound is typically offered as a colorless to almost colorless clear liquid with a purity of 98% or higher, as determined by Gas Chromatography (GC).[1][4] Below is a summary of offerings from various suppliers.

Table 1: Commercial Suppliers of 4-(Trifluoromethoxy)benzonitrile

| Supplier | Purity | Available Quantities | Price (USD) |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g | $18.50, $53.30 |

| ChemicalBook | 99% | Per KG | $1.00/KG (price may vary) |

| Lab Pro Inc. | Min. 98.0% (GC) | 5g | Not Listed |

Table 2: Physicochemical Properties of 4-(Trifluoromethoxy)benzonitrile

| Property | Value |

| CAS Number | 332-25-2[1][2][3] |

| Molecular Formula | C₈H₄F₃NO[1][2][3] |

| Molecular Weight | 187.12 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 192-193 °C[2] |

| Density | 1.285 - 1.31 g/mL at 25 °C[1][2] |

| Refractive Index | 1.45 - 1.452 at 20 °C[1][2] |

| Storage Temperature | 2 - 8 °C[1] |

Synthesis and Reaction Pathways

The synthesis of 4-(Trifluoromethoxy)benzonitrile is a critical process for its application in further chemical manufacturing. While specific proprietary methods may vary between suppliers, a general synthetic approach can be conceptualized. A hypothetical workflow for the synthesis is outlined below.

Experimental Protocols

Note: The following are generalized, hypothetical protocols and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of 4-(Trifluoromethoxy)benzonitrile from 4-Hydroxybenzonitrile (Illustrative)

-

Materials: 4-Hydroxybenzonitrile, a suitable trifluoromethylating agent (e.g., sodium triflinate with a copper catalyst), a high-boiling point aprotic solvent (e.g., DMF or DMSO), and a base (e.g., potassium carbonate).

-

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzonitrile, the trifluoromethylating agent, and the base.

-

Add the anhydrous solvent and the catalyst.

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-(Trifluoromethoxy)benzonitrile.

-

Quality Control and Analysis

The purity and identity of 4-(Trifluoromethoxy)benzonitrile are typically confirmed using a combination of analytical techniques.

-

Gas Chromatography (GC): As indicated by suppliers, GC is a primary method for determining the purity of the compound.[1][4] A capillary column suitable for polar compounds would be used, with a temperature program designed to separate the product from any starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹⁹F NMR spectrum would show a characteristic singlet for the -OCF₃ group.

-

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the compound (187.12 g/mol ).[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N) and the C-O-C and C-F bonds.

This technical guide provides a foundational understanding of 4-(Trifluoromethoxy)benzonitrile for its application in research and development. For specific applications, further optimization of synthetic and analytical methods may be required.

References

The Trifluoromethoxy Group: A Guide to Its Role and Application in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in medicinal chemistry, valued for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature, coupled with significant lipophilicity and metabolic stability, allows for the fine-tuning of molecular characteristics to enhance therapeutic potential. This technical guide provides an in-depth analysis of the trifluoromethoxy group, summarizing its impact on key drug-like properties, detailing relevant experimental protocols for its evaluation, and illustrating its role in established therapeutic pathways.

Physicochemical and Pharmacokinetic Profile

The strategic incorporation of the trifluoromethoxy group can profoundly alter a molecule's profile. Its properties are distinct from its common bioisostere, the methoxy (-OCH3) group, primarily due to the influence of the three fluorine atoms.

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in drug design.[1] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which can lead to improved absorption and distribution.[2] The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, highlights this difference.

| Substituent | Hansch π Parameter | Implication on Lipophilicity |

| Methoxy (-OCH3) | -0.02 | Slightly hydrophilic |

| Trifluoromethoxy (-OCF3) | +1.04 | Strongly lipophilic |

This data underscores the significant increase in lipophilicity when replacing a methoxy group with a trifluoromethoxy group.

Electronic Effects and Acidity/Basicity (pKa)

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic pull can significantly influence the acidity or basicity of nearby functional groups by modulating electron density. For instance, the pKa of anilines is considerably lowered by the presence of a trifluoromethoxy group, making the amine less basic.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.61 |

| 4-Methoxyaniline | 5.34 |

| 4-Trifluoromethoxyaniline | 3.26 (Predicted) |

The lower pKa of 4-trifluoromethoxyaniline indicates that it is a weaker base than both aniline and 4-methoxyaniline, a direct consequence of the -OCF3 group's inductive electron withdrawal.[3]

Metabolic Stability

A key advantage of the trifluoromethoxy group is its high metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups.[2] This resistance to enzymatic breakdown can lead to a longer biological half-life, potentially reducing the required dose and frequency of administration.[4]

| Moiety | Common Metabolic Fate | Consequence |

| Methoxy (-OCH3) | O-demethylation by Cytochrome P450 enzymes | Often rapid clearance, formation of metabolites |

| Trifluoromethoxy (-OCF3) | Resistant to O-dealkylation | Increased metabolic half-life, reduced clearance |

Impact on Biological Activity

The combination of increased lipophilicity, altered electronics, and metabolic stability makes the trifluoromethoxy group a powerful tool for optimizing a drug's interaction with its biological target. These properties can lead to enhanced binding affinity and potency.[4]

For example, Sonidegib, a Hedgehog signaling pathway inhibitor, features a trifluoromethoxy group. This group contributes to the overall profile of the molecule, enabling it to effectively inhibit the Smoothened (SMO) protein, a key component of the pathway.[2] The lipophilicity of the -OCF3 group can aid in reaching the transmembrane SMO protein, while its electronic nature can influence binding interactions within the receptor pocket.

Key Experimental Protocols

Evaluating the impact of a trifluoromethoxy substitution requires a suite of standardized in vitro assays. Below are detailed protocols for three critical experiments.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

-

-

Incubation Procedure:

-

Add the test compound to the diluted microsomal solution to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an equal volume of the pre-warmed NRS. A parallel incubation without NRS serves as a negative control.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Sample Processing and Analysis:

-

Terminate the reaction at each time point by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at 4°C to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .

-

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters using the Caco-2 cell line, which forms a monolayer mimicking the human intestinal epithelium.[5]

Methodology:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[5] Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay (Bidirectional):

-

Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.

-

Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

-

Basolateral to Apical (B→A) Transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Collection and Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analyze the concentration of the test compound in each sample by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[5]

-

Calculate the Efflux Ratio (ER) using the formula: ER = Papp (B→A) / Papp (A→B) . An ER value greater than 2 suggests that the compound is a substrate for active efflux.

-

Protein Binding Affinity Determination (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its free (unbound) concentration and, consequently, its pharmacological activity.

Methodology:

-

Apparatus Setup:

-

Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa).

-

Add the test compound spiked into plasma (e.g., human plasma) to one side of the membrane (the donor chamber).

-

Add protein-free buffer (e.g., PBS, pH 7.4) to the other side (the receiver chamber).

-

-

Equilibration:

-

Seal the apparatus and incubate at 37°C on a shaker for 4-24 hours to allow the free compound to reach equilibrium across the membrane.

-

-

Sample Analysis:

-

After incubation, take equal volume aliquots from both the plasma and buffer chambers.

-

Analyze the concentration of the compound in both aliquots by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma , where C_buffer and C_plasma are the compound concentrations in the buffer and plasma chambers at equilibrium, respectively.

-

The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100 .

-

Visualizing Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a typical workflow for incorporating and evaluating a trifluoromethoxy group in a lead optimization program.

Signaling Pathway: Hedgehog Pathway Inhibition by Sonidegib

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers, such as basal cell carcinoma. Sonidegib acts by inhibiting the Smoothened (SMO) protein. The trifluoromethoxy group on Sonidegib is crucial for its overall molecular properties that enable this interaction.

Conclusion

The trifluoromethoxy group is a powerful asset in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic routes, and modulate electronic properties provides a multifaceted approach to refining lead compounds into viable drug candidates. While its synthesis can be challenging, the potential benefits in terms of improved pharmacokinetic profiles and target potency often justify the effort. A thorough understanding and systematic evaluation of its effects, using the standardized protocols outlined in this guide, are essential for successfully harnessing the full potential of this "super halogen" in drug discovery.

References

An In-depth Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules.[1][2][3] Trifluoromethoxylated aromatic compounds, in particular, are increasingly prevalent in the design of novel pharmaceuticals and agrochemicals.[2][4] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable compounds, with a focus on providing practical data and methodologies for researchers in the field.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of electronic and steric properties to an aromatic ring. It is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and resist metabolic degradation.[5] A summary of key physicochemical parameters in comparison to other common substituents is provided in the table below.

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Hammett Meta Constant (σ_m) | Hammett Para Constant (σ_p) |

| -OCF₃ | +1.04 | 0.38 | 0.35 |

| -CF₃ | +0.88 | 0.43 | 0.54 |

| -OCH₃ | -0.02 | 0.12 | -0.27 |

| -Cl | +0.71 | 0.37 | 0.23 |

| -F | +0.14 | 0.34 | 0.06 |

| -H | 0.00 | 0.00 | 0.00 |

Data compiled from various sources.

Synthetic Methodologies for Trifluoromethoxylated Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds has historically been challenging due to the instability of the trifluoromethoxide anion.[3] However, recent advancements have led to the development of several reliable methods. This section provides an overview of key synthetic strategies and a comparison of their typical performance.

| Method | Substrate | Reagents | Catalyst | Typical Yield (%) | Key Features |

| Nucleophilic Trifluoromethoxylation | Aryl Halide | KOCF₃, CsOCF₃ | Cu(I) salts | 40-80 | Good for electron-deficient arenes. |

| Electrophilic Trifluoromethoxylation | Phenol | Umemoto's or Togni's reagents | - | 50-90 | Mild conditions, broad substrate scope. |

| Photoredox Catalysis | Arene | CF₃I, (CF₃SO₂)₂O | Ru or Ir photocatalyst | 30-70 | Direct C-H functionalization, good for late-stage modification.[6] |

| Rearrangement | N-Aryl-N-hydroxylamines | Togni's reagent | - | 60-95 | Access to ortho-trifluoromethoxylated anilines.[1][7] |

Experimental Workflows

Visualizing the general workflow of these synthetic methods can aid in their understanding and implementation.

Caption: General workflow for nucleophilic trifluoromethoxylation.

Caption: General workflow for photoredox-catalyzed trifluoromethoxylation.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for two common methods of synthesizing trifluoromethoxylated aromatic compounds.

Protocol 1: Copper-Catalyzed Nucleophilic Trifluoromethoxylation of an Aryl Iodide

This protocol is a general procedure for the trifluoromethylation of aryl iodides.

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Potassium trifluoromethoxide (KOCF₃, 2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), and 1,10-phenanthroline (36.0 mg, 0.2 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Carefully add potassium trifluoromethoxide (KOCF₃, 2.0 mmol) to the reaction mixture.

-

Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.

Protocol 2: Photoredox-Catalyzed Trifluoromethoxylation of an Arene

This protocol describes a general procedure for the direct C-H trifluoromethoxylation of arenes using a photocatalyst.[6]

Materials:

-

Arene (0.5 mmol, 1 equiv.)

-

fac-Ir(ppy)₃ (1-2 mol%)

-

Bis(trifluoromethyl)peroxide (BTMP) (1.0 equiv)

-

Anhydrous acetonitrile (MeCN, 0.125 M)

-

Oven-dried vial with a stir bar

Procedure:

-

In an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (fac-Ir(ppy)₃, 1-2 mol%).

-

Add the arene (0.5 mmol, 1 equiv.) to the vial.

-

Add anhydrous acetonitrile (0.125 M).

-

Degas the solution by bubbling with argon for 15 minutes.

-

Add bis(trifluoromethyl)peroxide (BTMP, 1.0 equiv) via syringe.

-

Seal the vial and place it approximately 5-10 cm from a blue LED lamp.

-

Irradiate the reaction mixture with stirring at room temperature for 24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethoxylated arene.

Applications in Drug Discovery and Development

The unique properties of the trifluoromethoxy group make it a valuable tool in drug design. Its introduction can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds in the -OCF₃ group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can increase a drug's half-life.[5][8]

-

Increased Lipophilicity: The high lipophilicity of the -OCF₃ group can improve a drug's ability to cross biological membranes, leading to better absorption and distribution.[2][5]

-